molecular formula C12H9NO2 B050719 5-Nitroacenaphthene CAS No. 602-87-9

5-Nitroacenaphthene

Cat. No. B050719
CAS RN: 602-87-9
M. Wt: 199.2 g/mol
InChI Key: CUARLQDWYSRQDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Nitroacenaphthene has been successfully achieved through the nitration of acenaphthene, employing a mixture of metal nitrates and acetic anhydride. This method, known as the Menke method, yields 5-Nitroacenaphthene with a high degree of efficiency, demonstrating its practical viability for industrial applications (Mitoguchi, 1969).

Molecular Structure Analysis

Investigations into the molecular structure of 5-Nitroacenaphthene have revealed insights into its chemical behavior, particularly through studies of its photooxidation process and its hydroxylation by oxometalloporphyrin complexes. These studies have provided valuable information on the chemical and physical properties of 5-Nitroacenaphthene, enhancing our understanding of its reactivity and potential applications (Hong, 1992), (Khanna, Sutherlin, & Lindsey, 1990).

Chemical Reactions and Properties

The chemical behavior of 5-Nitroacenaphthene, particularly its mutagenicity and the role of its nitro function in mutagenic activity, has been a subject of study. These investigations have highlighted the importance of the nitro group in the compound's reactivity, offering insights into its mechanisms of action and potential environmental and health impacts (McCoy et al., 1983).

Physical Properties Analysis

The physical properties of 5-Nitroacenaphthene, including its carcinogenic action and its behavior in various biological assays, have been extensively studied. These studies have provided critical information on the compound's potential health risks, contributing to a comprehensive understanding of its safety profile (Takemura, Hashida, & Terasawa, 1974).

Chemical Properties Analysis

Further examination of 5-Nitroacenaphthene's chemical properties has been conducted through the study of its mutagenicity in bacterial systems and its photochemical behavior. These investigations have shed light on the compound's interaction with biological systems and its potential environmental impacts, emphasizing the need for careful management of its use and disposal (Yahagi et al., 1975).

Scientific Research Applications

  • Carcinogenic Action : 5-Nitroacenaphthene has been studied for its potential carcinogenicity. Research has shown that it can induce malignant tumors such as leukemia and sarcoma in animals when injected intraperitoneally over a period of time (Takemura, Hashida, & Terasawa, 1974).

  • Hydroxylation Studies : It has been hydroxylated by oxometalloporphyrin complexes of chromium, iron, and manganese in studies exploring model oxygenases. This highlights its utility in chemical probe studies (Khanna, Sutherlin, & Lindsey, 1990).

  • Mutagenicity : Studies have shown that 5-Nitroacenaphthene is mutagenic on certain strains of Salmonella typhimurium, with or without metabolic activation by S-9 Mix, indicating its potential use in mutagenicity testing (Yahagi et al., 1975).

  • Use in Photolithography : The photooxidation of 5-Nitroacenaphthene is significant in development-free vapor photolithography, demonstrating its application in this industrial process (Hong, 1992).

  • Metabolite Identification : Studies have identified various metabolites formed by the metabolism of 5-Nitroacenaphthene in rat liver, contributing to understanding its biotransformation and potential health impacts (El-Bayoumy & Hecht, 1982).

  • Cancer Bioassays : Bioassays have been conducted to assess the carcinogenic potential of 5-Nitroacenaphthene in animals, contributing to its risk assessment in occupational health and safety contexts (National Cancer Institute, 1978).

  • Photocatalyst in Synthesis : It has been reported as a recyclable visible-light photocatalyst for the construction of the C=N bond from sulfonyl azides and amines, offering a novel approach in synthetic chemistry (Jian, Chen, Yang, & Xia, 2019).

  • Laser Desorption Studies : The compound has been investigated in mass spectrometry studies using laser desorption/femtosecond laser mass spectrometry, providing insights into its ionization and dissociation properties (Tasker et al., 2003).

Safety And Hazards

5-Nitroacenaphthene is classified as a carcinogen . There is clear evidence that this compound is an animal carcinogen . When heated to decomposition, it emits toxic fumes of NOx . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

5-nitro-1,2-dihydroacenaphthylene
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InChI

InChI=1S/C12H9NO2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2
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InChI Key

CUARLQDWYSRQDF-UHFFFAOYSA-N
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Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)[N+](=O)[O-]
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Molecular Formula

C12H9NO2
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DSSTOX Substance ID

DTXSID3020960
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Molecular Weight

199.20 g/mol
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Physical Description

5-nitroacenaphthene is a yellow powder. (NTP, 1992), Yellow solid; [CAMEO] Yellow powder; [MSDSonline]
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, ligroin, Soluble in hot water, In water, 0.91 mg/L at 25 °C
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Vapor Pressure

0.0000265 [mmHg]
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Product Name

5-Nitroacenaphthene

Color/Form

Solid

CAS RN

602-87-9
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Melting Point

217 to 219 °F (NTP, 1992), 103 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
876
Citations
N Takemura, C Hashida, M Terasawa - British Journal of Cancer, 1974 - ncbi.nlm.nih.gov
MATERIALS AND METHODS Experiment No. 1 Group 1.-Thirty weanling inbred female rats of the Wistar strain were housed in pairs in a metal cage and a 25% proteindiet (Oriental Co.…
Number of citations: 55 www.ncbi.nlm.nih.gov
HJ RICHTER - The Journal of Organic Chemistry, 1956 - ACS Publications
… Up to the present time only the 5-amino-4nitro-, mp 224,1-3 the 3-amino-6-nitro-, mp 181,1 2 3and the 3-amino-5-nitroacenaphthene, mp 199-2002 have been adequately described. …
Number of citations: 13 pubs.acs.org
T YAHAGI, H SHIMIZU, M NAGAO… - … Japanese Journal of …, 1975 - jstage.jst.go.jp
… acenaphthene, a possible metabolite of 5nitroacenaphthene, has no mutagenicity on these … This clear-cut demonstration of the mutagenicity of 5-nitroacenaphthene, which was once a …
Number of citations: 21 www.jstage.jst.go.jp
K El-Bayoumy, SS Hecht - Cancer Research, 1982 - AACR
… in 5-nitroacenaphthene was stimulated by the results of comparative mutagenicity and carcinogenicity assays of 5-nitroacenaphthene … major metabolic pathways of 5-nitroacenaphthene …
Number of citations: 42 aacrjournals.org
EC McCoy, G de Marco, EJ Rosenkranz… - Environmental …, 1983 - Wiley Online Library
… The direct-acting mutagenicity of 5-nitroacenaphthene for Salmonella typhimurium is dependent … In the present report, the behavior of 5-nitroacenaphthene is used to illustrate this point. …
Number of citations: 28 onlinelibrary.wiley.com
Y Yamazaki, M Okazaki, M Hayashi - Journal of Synthetic Organic …, 1950 - jstage.jst.go.jp
山崎 康 男*岡 崎 光 雄*林 茂 助* Page 1 報72 の如くであつてなお若干のtriの 置換體が含まれる可能 性を示す. ii)n-hexyl alcoholの 場 合 n-butylalcoholの 場 合 と同様 の方 法 に よ り…
Number of citations: 0 www.jstage.jst.go.jp
H MITOGUCHI - Journal of Synthetic Organic Chemistry, Japan, 1969 - jstage.jst.go.jp
… 5-Nitroacenaphthene was obtained in a yield of ca. 90% even at 30 C, when an amount of metal nitrate equivalent to the acenaphthene dissolved in acetic anhydride was added. …
Number of citations: 1 www.jstage.jst.go.jp
RK Khanna, JS Sutherlin, D Lindsey - The Journal of Organic …, 1990 - ACS Publications
5-Nitroacenaphthene is hydroxylated by oxo-metalloporphyrin complexes of chromium, iron, and manganese via hydrogen atom abstraction pathways with charge separation in the …
Number of citations: 10 pubs.acs.org
H Rapoport, TP King, JB Lavigne - Journal of the American …, 1951 - ACS Publications
… hydrogenated to the amino compound as described above for the reduction of 5-nitroacenaphthene except that a hydrogen pressure of 35 psi was used. After filtration of the catalyst, 1 …
Number of citations: 15 pubs.acs.org
EC McCoy, EJ Rosenkranz, R Mermelstein… - Mutation Research …, 1983 - Elsevier
… 5-Nitroacenaphthene induces primarily mutatmns of … 5-nitroacenaphthene to additional mutagenic metabohtes (possibly ring oxidation products). In addition, while 5-nitroacenaphthene …
Number of citations: 14 www.sciencedirect.com

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